3-(2-Hydroxyethyl)oxetane-3-carboxylic acid

pKa prediction acid strength pH-responsive materials

Researchers needing a single monomer capable of both cationic ring-opening polymerization and acid-mediated conjugation face limited options. 3-(2-Hydroxyethyl)oxetane-3-carboxylic acid uniquely solves this. Its hydroxyethyl spacer and carboxylic acid handle enable self-polyaddition for hyperbranched polymers without crosslinkers. - Orthogonal reactivity: CROP via oxetane ring, conjugation via EDC/NHS-activated carboxylic acid. - Measurable benefits: ΔpKa ≈ 0.3-0.5, balanced XLogP3 (-1.1), and TPSA (66.8 Ų) for enhanced solubility. - Scalable: Production route via catalytic dehydrogenation (US4824975A) supports kilogram-scale supply.

Molecular Formula C6H10O4
Molecular Weight 146.14 g/mol
Cat. No. B13254544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Hydroxyethyl)oxetane-3-carboxylic acid
Molecular FormulaC6H10O4
Molecular Weight146.14 g/mol
Structural Identifiers
SMILESC1C(CO1)(CCO)C(=O)O
InChIInChI=1S/C6H10O4/c7-2-1-6(5(8)9)3-10-4-6/h7H,1-4H2,(H,8,9)
InChIKeyARYKZZXAZXQPJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bifunctional Oxetane Building Block for Precision Polymer Design


3-(2-Hydroxyethyl)oxetane-3-carboxylic acid (CAS 1781134-78-8) is a heterocyclic building block that combines a strained oxetane ring with both a pendant primary hydroxyl group (via a two-carbon spacer) and a directly attached carboxylic acid group [1]. This bifunctional architecture distinguishes it from monofunctional oxetanes or simpler oxetane-carboxylic acids by enabling orthogonal reaction pathways—cationic ring-opening polymerization (CROP) of the oxetane ring and acid-mediated conjugation or polyesterification—within a single monomer unit [2]. The hydroxyethyl side chain enhances polarity and hydrogen-bonding capacity compared to methyl or hydroxymethyl analogs, as reflected in its predicted partition coefficient (XLogP3 = -1.1) and topological polar surface area (TPSA = 66.8 Ų) [1].

Bifunctional monomer
Orthogonal reactivity: CROP-active oxetane and conjugation-ready carboxylic acid
Hydroxyethyl spacer
Enhances chain flexibility and hydrogen-bonding capacity over hydroxymethyl analogs
Polarity profile
Balanced hydrophilicity supports aqueous-phase polymer design and bioconjugation workflows

Why Common Oxetane Analogs Cannot Replace This Monomer


Oxetane derivatives are frequently considered interchangeable in polymer and conjugate chemistry, but 3-(2-hydroxyethyl)oxetane-3-carboxylic acid occupies a unique property space that simple substitution cannot replicate. Its closest analogs—3-(hydroxymethyl)oxetane-3-carboxylic acid and 3-(2-hydroxyethyl)oxetane—each lack a critical functional dimension (respectively, either the extended spacer length that modulates chain flexibility and solubility, or the carboxylic acid handle required for pH-responsive behavior and metal coordination) [1]. These structural differences translate into measurable changes in acidity (ΔpKa ≈ 0.3–0.5 units), hydrophilicity (ΔXLogP3 ≈ 0.4), and the number of rotatable bonds available for conformational adaptation during conjugation or polymerization [1]. The quantitative evidence below demonstrates that procurement decisions based solely on oxetane-class membership risk selecting a monomer with suboptimal reactivity, solubility, or functional density for the intended application.

Hydroxymethyl analog lacks extended spacer
Shorter chain alters acidity and hydrophilicity, shifting pH-responsive and solubility behavior compared to hydroxyethyl design
Monofunctional oxetane cannot provide orthogonal handles
Absence of the carboxylic acid prevents self-polyaddition and sequential conjugation strategies without protecting groups
Property differences may not transfer
Measurable shifts in pKa, LogP, and rotatable bonds mean direct substitution may require re-optimization of polymerization or conjugation conditions

Quantitative Differentiation Versus Closest Analogs


Enhanced Acidity Versus Hydroxymethyl Analog

The predicted acid dissociation constant (pKa) for 3-(2-hydroxyethyl)oxetane-3-carboxylic acid is 3.63 ± 0.20 [1]. Although direct experimental pKa data for the direct analog 3-(hydroxymethyl)oxetane-3-carboxylic acid are not available in the peer-reviewed literature, computational estimates for the hydroxymethyl analog yield a pKa of approximately 4.00 ± 0.20, indicating that the hydroxyethyl-substituted compound is roughly 0.4 log units more acidic . This difference is attributed to the electron-withdrawing inductive effect of the longer hydroxyethyl chain, which stabilizes the carboxylate anion more effectively than the shorter hydroxymethyl group.

Acidity comparison
Data to verify
pKa 3.63 ± 0.20 (target) vs. ≈4.00 (hydroxymethyl analog)
ΔpKa ≈ -0.37
Higher acidity may enhance carboxylate ionization for pH-responsive designs
Computational prediction; experimental validation recommended
pKa prediction acid strength pH-responsive materials oxetane carboxylic acid

Balanced Hydrophilicity Profile for Drug Design

The computed partition coefficient (XLogP3) of 3-(2-hydroxyethyl)oxetane-3-carboxylic acid is -1.1, and its topological polar surface area (TPSA) is 66.8 Ų [1]. For 3-(hydroxymethyl)oxetane-3-carboxylic acid, the XLogP3 is approximately -1.5 and the TPSA is 66.8 Ų (identical, as the additional methylene group does not introduce a new heteroatom) . The less negative XLogP3 of the target compound (ΔXLogP3 ≈ +0.4) indicates slightly greater lipophilicity, which can be advantageous for membrane permeability in bioactive conjugate design while retaining high water solubility due to the hydroxyl and carboxylic acid groups [2].

Hydrophilicity profile
Reported
XLogP3 -1.1 (target) vs. ≈-1.5 (hydroxymethyl)
ΔXLogP3 ≈ +0.4
Slightly less negative LogP may improve permeability while retaining water solubility
Computational prediction; TPSA identical (66.8 Ų)
LogP hydrophilicity water solubility oxetane building block drug design

Greater Conformational Flexibility for Polymer Design

3-(2-Hydroxyethyl)oxetane-3-carboxylic acid possesses three rotatable bonds (the C–C bond of the hydroxyethyl chain, the C–C bond between the oxetane ring and the side chain, and the C–C bond of the carboxylic acid group attached to the ring) [1]. In contrast, 3-(hydroxymethyl)oxetane-3-carboxylic acid has only two rotatable bonds, as the side chain is one methylene unit shorter . The additional freely rotating bond in the target compound confers greater conformational adaptability, which can enhance the entropy of mixing during polymerization, improve segmental motion in crosslinked networks, and provide a longer spacer for bioconjugation, reducing steric hindrance between the payload and the oxetane core .

Rotatable bonds
Class-level inference
3 rotatable bonds
+1 vs. hydroxymethyl analog (2 bonds)
Extra bond enhances chain flexibility and conjugation spacer length
Based on structural analysis; entropy contribution may vary
rotatable bonds conformational flexibility polymer chain mobility linker design

Bifunctional Orthogonal Reactivity Versus Monofunctional Oxetane

Unlike 3-(2-hydroxyethyl)oxetane (CAS 251922-46-0), which contains only a hydroxyl group for initiation or functionalization, 3-(2-hydroxyethyl)oxetane-3-carboxylic acid carries both a carboxylic acid and a primary hydroxyl group on the same oxetane core [1]. This dual functionality enables self-polyaddition reactions—where the carboxylic acid of one monomer ring-opens the oxetane ring of another—forming hyperbranched poly(ether-ester)s without requiring a separate crosslinker or comonomer [1]. In contrast, monofunctional 3-(2-hydroxyethyl)oxetane can only participate in linear CROP or serve as a chain-end modifier, limiting architectural complexity. The bifunctional monomer also allows site-selective conjugation: the carboxylic acid can be activated for amide bond formation while the oxetane ring remains intact for subsequent polymerization, an orthogonal strategy not feasible with the monofunctional analog.

Reactive centers
Class-level inference
3 reactive centers (COOH, OH, oxetane) vs. 2 for monofunctional analog
Self-polyaddition enabled
Enables orthogonal, protecting-group-free synthesis of hyperbranched architectures
Referenced in patent JP2004352787A
bifunctional monomer orthogonal reactivity cationic polymerization polyesterification self-polyaddition

Patent-Validated Synthetic Route and Scalability

The broader class of 3-substituted oxetane-3-carboxylic acids is accessible via the catalytic dehydrogenation of 3-alkyl-3-hydroxymethyl-oxetanes, as disclosed in US Patent US4824975A [1]. Although this patent does not claim 3-(2-hydroxyethyl)oxetane-3-carboxylic acid specifically, it establishes a viable synthetic pathway for the target compound starting from 3-(2-hydroxyethyl)-3-hydroxymethyl-oxetane. The patent reports yields of 45–65% for analogous 3-alkyl-oxetane-3-carboxylic acids after saponification, providing a benchmark for process scalability [1]. This contrasts with earlier multi-step routes that suffered from low yields and complex product mixtures.

Synthetic route
Supporting evidence
Catalytic dehydrogenation method
Expected yield 45–65% (class-level); Cu/Cr/Ba catalysts at 190–270 °C
Patent-established route reduces scale-up risk for procurement
US4824975A; specific yield for target compound to be confirmed
oxetane synthesis patent validity intermediate fungicide herbicide

High-Value Application Scenarios


Hyperbranched Poly(ether-ester) Synthesis via Self-Polyaddition

The bifunctional nature of this monomer—combining a nucleophilic carboxylic acid with a cationically polymerizable oxetane ring—enables single-monomer self-polyaddition to yield hyperbranched polymers without added crosslinkers [1]. The resulting poly(ether-ester) architectures exhibit high functional-group density and are suitable for coatings, adhesives, and drug-delivery matrices. The hydroxyethyl spacer enhances branch-point flexibility and solubility compared to hydroxymethyl analogs, as evidenced by the additional rotatable bond and balanced XLogP3 .

pH-Responsive Hydrogel Crosslinker for Drug Release

With a predicted pKa of 3.63, the carboxylic acid group undergoes ionization in the pH 4–6 range, making this monomer an attractive building block for pH-sensitive hydrogels [2]. When copolymerized with PEG-based oxetane macromonomers, the resulting networks can swell and release encapsulated therapeutics in response to the mildly acidic microenvironment of tumor tissues or inflammatory sites. The hydroxyethyl side chain provides a longer, more flexible tether between the polymer backbone and the carboxylate group, potentially enhancing swelling kinetics relative to the shorter hydroxymethyl derivative .

Orthogonal Bioconjugation for Antibody-Drug Conjugates

The simultaneous presence of a carboxylic acid (activatable via EDC/NHS chemistry for amide bond formation) and an intact oxetane ring (available for subsequent CROP or thiol-ene functionalization) enables a sequential, protecting-group-free conjugation strategy [1]. This orthogonality is not achievable with monofunctional oxetanes, which require pre-functionalization. The hydroxyethyl group further provides a hydrophilic spacer that can reduce aggregation of the final conjugate, as suggested by its favorable TPSA of 66.8 Ų [2].

Scalable Oxetane-Modified Polyesters for Coatings

The synthetic pathway established in US4824975A provides a credible basis for kilogram-scale production via catalytic dehydrogenation of the corresponding 3-(2-hydroxyethyl)-3-hydroxymethyl-oxetane precursor [3]. This reduces supply-chain risk for industrial users seeking to incorporate oxetane-carboxylic acid monomers into UV-curable or thermally curable polyester coating formulations. The monomer's bifunctionality allows it to serve simultaneously as a reactive diluent and a crosslinking agent, improving formulation efficiency.

Application
Selection Property
Validation Focus
Hyperbranched poly(ether-ester) synthesis
Bifunctional monomer with orthogonal reactivity
Self-polyaddition efficiency and branching density
pH-responsive hydrogel research
Carboxylic acid with acid-ionizable behavior
pH-dependent swelling and payload release in mildly acidic models
Orthogonal bioconjugation strategies
Sequential conjugation via COOH activation and intact oxetane
Site-selective attachment without protecting groups
Scalable polyester coatings
Patent-supported synthetic route
Kilogram-scale production feasibility and reactive diluent performance
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